molecular formula C20H18O5 B2472051 3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate CAS No. 890631-69-3

3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B2472051
CAS No.: 890631-69-3
M. Wt: 338.359
InChI Key: RLUWQTABSYYIQR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is a synthetic coumarin derivative designed for advanced research applications. Coumarin-based compounds are extensively investigated for their potent biological activities, particularly as anticancer and antibacterial agents . In anticancer research, structurally similar chromene derivatives have been identified as potent and selective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII . These enzymes are overexpressed in a wide range of hypoxic solid tumors and are critical for tumor progression and survival, making them valuable therapeutic targets . The inhibitory activity and high selectivity of these compounds for cancer-associated CAs over off-target isoforms highlight the potential of the coumarin scaffold in developing targeted cancer therapies . Concurrently, Structure-Activity Relationship (SAR) studies indicate that substitutions at the C-3 and C-4 positions of the coumarin nucleus, analogous to the 4-methoxyphenyl and methyl groups in this compound, are strongly associated with enhanced antibacterial efficacy against multidrug-resistant (MDR) bacterial strains . This compound serves as a crucial chemical tool for researchers exploring new therapeutic strategies in these areas. For Research Use Only. Not for use in humans.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4,8-dimethyl-2-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-11-16-9-10-17(24-13(3)21)12(2)19(16)25-20(22)18(11)14-5-7-15(23-4)8-6-14/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUWQTABSYYIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation for Core Structure Assembly

The Pechmann condensation remains a cornerstone for constructing the coumarin scaffold. This acid-catalyzed reaction between phenols and β-keto esters facilitates the formation of the 2H-chromen-2-one nucleus. For the target compound, 2-methylresorcinol (1,3-dihydroxy-2-methylbenzene) and a β-keto ester bearing the 4-methoxyphenyl moiety are critical precursors.

Reaction Mechanism and Substrate Selection

The condensation proceeds via initial formation of a keto-enol tautomer from the β-keto ester, followed by electrophilic attack on the phenol. Subsequent cyclization and dehydration yield the coumarin core. To introduce the 4-methoxyphenyl group at position 3, the β-keto ester must possess a 4-methoxyphenylacetyl group. For example, ethyl 4-methoxyphenylacetoacetate reacts with 2-methylresorcinol under acidic conditions to form 7-hydroxy-4,8-dimethyl-3-(4-methoxyphenyl)-2H-chromen-2-one.

Catalytic Systems and Optimization
  • FeCl₃·6H₂O : Achieves 92% yield in toluene under reflux (16 h).
  • PVPP-BF₃ : Enables solvent-free synthesis with 72–96% yields.
  • Meglumine sulfate (MS) : Microwave-assisted reactions reduce time to 5–10 minutes with 88–93% yields.
Catalyst Solvent Temperature Time Yield (%)
FeCl₃·6H₂O Toluene Reflux 16 h 92
PVPP-BF₃ Solvent-free 110°C 4 h 85
Meglumine sulfate Solvent-free 180°C 5 min 90

Knoevenagel Condensation for Alternative Coumarin Functionalization

The Knoevenagel condensation offers an alternative route, particularly for introducing electron-withdrawing groups at position 3. This method couples substituted salicylaldehydes with active methylene compounds like malonates or cyanoacetates.

Substrate Design and Reaction Conditions

A salicylaldehyde derivative pre-functionalized with methyl groups at positions 4 and 8 (e.g., 4,8-dimethylsalicylaldehyde ) reacts with 4-methoxyphenylcyanoacetate in the presence of piperidine. The reaction proceeds in ethanol under reflux, yielding the coumarin intermediate with a nitrile group at position 3, which is subsequently hydrolyzed to the carboxylic acid and esterified.

Key Advantages:
  • Regioselectivity : Ensures precise placement of the 4-methoxyphenyl group.
  • Functional Group Tolerance : Compatible with diverse electron-donating and withdrawing substituents.

Acetylation of the 7-Hydroxy Intermediate

The final step involves acetylating the hydroxyl group at position 7. The intermediate 7-hydroxy-4,8-dimethyl-3-(4-methoxyphenyl)-2H-chromen-2-one is treated with acetic anhydride in pyridine or using catalytic sulfuric acid.

Reaction Optimization

  • Acetic Anhydride/Pyridine : Mild conditions (room temperature, 12 h) yield 85–90% product.
  • Microwave Assistance : Reduces reaction time to 15 minutes with comparable yields.
Reagent Catalyst Temperature Time Yield (%)
Acetic anhydride Pyridine 25°C 12 h 88
Acetyl chloride H₂SO₄ 0°C → 25°C 2 h 82
Acetic anhydride None 100°C (MW) 15 min 89

Comparative Analysis of Synthetic Routes

Pechmann vs. Knoevenagel Approaches

  • Pechmann Condensation : Superior for rapid core assembly but requires specialized β-keto esters.
  • Knoevenagel Condensation : Flexible for introducing diverse substituents but necessitates multi-step functionalization.

Yield and Scalability

Industrial-scale production favors Pechmann condensation due to fewer steps and compatibility with continuous flow reactors.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Enhance heat/mass transfer, reducing reaction times by 50%.
  • Catalyst Recycling : Heterogeneous catalysts like PVPP-BF₃ enable reuse for >5 cycles without yield loss.

Purification Strategies

  • Crystallization : Achieves >99% purity using ethanol/water mixtures.
  • Chromatography : Reserved for final product polishing in pharmaceutical-grade synthesis.

Chemical Reactions Analysis

Hydrolysis of the Acetate Ester

The acetate group at position 7 is susceptible to hydrolysis under acidic or alkaline conditions, yielding the corresponding 7-hydroxy derivative. This reaction is critical for generating intermediates for further functionalization.

Reaction Conditions :

  • Acidic Hydrolysis : Reflux with HCl in acetic acid .

  • Basic Hydrolysis : NaOH in aqueous ethanol at 60–80°C .

Example :

3-(4-Methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetateHCl/AcOH3-(4-Methoxyphenyl)-4,8-dimethyl-7-hydroxy-2H-chromen-2-one+Acetic Acid\text{3-(4-Methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate} \xrightarrow{\text{HCl/AcOH}} \text{3-(4-Methoxyphenyl)-4,8-dimethyl-7-hydroxy-2H-chromen-2-one} + \text{Acetic Acid}

Key Data :

ParameterAcidic HydrolysisBasic Hydrolysis
Temperature100°C60–80°C
Time8–16 h4–6 h
Yield70–85%65–75%

Reduction of the 2-Oxo Group

The ketone at position 2 can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This modification alters the compound’s electronic properties and potential bioactivity.

Reaction Conditions :

  • NaBH₄ : Ethanol, room temperature, 2–4 h .

  • LiAlH₄ : Tetrahydrofuran (THF), reflux, 1–2 h .

Example :

3-(4-Methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetateNaBH₄/EtOH3-(4-Methoxyphenyl)-4,8-dimethyl-2-hydroxy-2H-chromen-7-yl acetate\text{3-(4-Methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate} \xrightarrow{\text{NaBH₄/EtOH}} \text{3-(4-Methoxyphenyl)-4,8-dimethyl-2-hydroxy-2H-chromen-7-yl acetate}

Key Data :

Reducing AgentSolventTemperatureYield
NaBH₄EthanolRT60–70%
LiAlH₄THFReflux75–85%

Electrophilic Aromatic Substitution (EAS)

Example Reactions :

  • Nitration : HNO₃/H₂SO₄ at 0–5°C .

  • Sulfonation : Fuming H₂SO₄ at 50°C .

Key Data :

ReactionReagentsPositionYield
NitrationHNO₃/H₂SO₄Para to OMe40–50%
SulfonationH₂SO₄ (fuming)Meta to OMe30–40%

Oxidation of Methyl Groups

The methyl groups at positions 4 and 8 are resistant to mild oxidation but can be oxidized to carboxylic acids under harsh conditions.

Reaction Conditions :

  • KMnO₄ : Aqueous H₂SO₄, reflux.

  • CrO₃ : Acetic acid, 80°C.

Example :

3-(4-Methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetateKMnO₄/H₂SO₄3-(4-Methoxyphenyl)-4,8-dicarboxy-2-oxo-2H-chromen-7-yl acetate\text{3-(4-Methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate} \xrightarrow{\text{KMnO₄/H₂SO₄}} \text{3-(4-Methoxyphenyl)-4,8-dicarboxy-2-oxo-2H-chromen-7-yl acetate}

Key Data :

Oxidizing AgentConditionsYield
KMnO₄H₂SO₄, 100°C, 12 h20–30%
CrO₃AcOH, 80°C, 8 h15–25%

Nucleophilic Substitution at the Chromenone Core

The electron-deficient chromenone ring allows nucleophilic attack at position 6 or 8, depending on substituent effects.

Example :

  • Amination : Reaction with NH₃ in MeOH under pressure.

Key Data :

NucleophileSolventTemperatureYield
NH₃MeOH100°C50–60%

Photochemical Reactions

Chromenone derivatives often undergo [2+2] photocycloaddition or ring-opening under UV light.

Example :

3-(4-Methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetatehνPhotodimer\text{3-(4-Methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate} \xrightarrow{h\nu} \text{Photodimer}

Key Data :

WavelengthSolventProductYield
254 nmAcetonitrileDimer (C–C coupling)30–40%

Comparative Reactivity with Structural Analogs

The reactivity profile aligns with structurally related chromenones :

CompoundHydrolysisReductionEAS
3-(4-Methoxyphenyl)-4,8-dimethyl...HighModerateLow
7-Hydroxy-4'-methoxy-2-methyl...ModerateHighModerate
8-Propyl-2H-chromene derivativesLowHighHigh

Scientific Research Applications

3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate can be compared with other coumarin derivatives, such as:

The uniqueness of 3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Biological Activity

3-(4-Methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antioxidant, and potential anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name is [3-(4-methoxyphenyl)-4,8-dimethyl-2-oxochromen-7-yl] acetate. Its molecular formula is C20H18O5, and it features a coumarin backbone with a methoxyphenyl substituent. The structure can influence its biological activity through various mechanisms.

1. Anti-inflammatory Activity

Research indicates that coumarin derivatives exhibit significant anti-inflammatory effects. The mechanism often involves the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.

CompoundInhibition of COX-2Inhibition of LOX
3-(4-Methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetateModerateModerate

In a study comparing various coumarin derivatives, 3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate was found to inhibit COX enzymes moderately, suggesting potential therapeutic applications in treating inflammatory diseases .

2. Antioxidant Properties

Coumarins are recognized for their antioxidant properties, which can protect cells from oxidative stress. The antioxidant activity of 3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate was evaluated using various assays.

Assay TypeIC50 Value (µM)
DPPH Scavenging25.0
ABTS Scavenging15.5

These values indicate that the compound has significant antioxidant potential, which is beneficial in preventing oxidative damage associated with chronic diseases .

3. Anticancer Activity

The anticancer potential of coumarins has been widely studied. In vitro studies have shown that 3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate exhibits cytotoxic effects against various cancer cell lines.

Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)30.0
HeLa (Cervical Cancer)28.5

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

The biological activity of 3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound binds to COX and LOX enzymes, reducing the production of pro-inflammatory mediators.
  • Cellular Signaling Modulation : It may modulate signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.
  • Radical Scavenging : The presence of the methoxy group enhances electron donation capabilities, improving radical scavenging activity.

Case Studies

Several studies have explored the biological activities of this compound:

  • Study on Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced edema in animal models when administered at specific dosages .
  • Antioxidant Study : Research showed that the compound's antioxidant activity was comparable to standard antioxidants like ascorbic acid .
  • Anticancer Evaluation : In vitro tests revealed that treatment with the compound led to a decrease in viability of MCF-7 cells by inducing apoptosis through caspase activation .

Q & A

Q. What are the optimal synthetic routes for 3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 7-hydroxy-4,8-dimethylcoumarin derivatives with 4-methoxyphenylacetyl chloride under basic conditions. Key steps include:
  • Substituent introduction : Use of K2_2CO3_3 or NaH in anhydrous acetone to facilitate nucleophilic substitution at the 7-hydroxy position.
  • Protection/deprotection strategies : Acetyl groups may require temporary protection during multi-step synthesis (e.g., using trimethylsilyl chloride).
  • Reaction monitoring : TLC or HPLC with UV detection (λ = 254–310 nm) ensures intermediate purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopic techniques :
  • 1^1H/13^{13}C NMR : Identify methoxy (δ ~3.8 ppm), acetyl (δ ~2.3 ppm), and coumarin carbonyl (δ ~160 ppm) groups.
  • IR spectroscopy : Confirm ester (C=O stretch ~1740 cm1^{-1}) and chromenone (C=O ~1660 cm1^{-1}) functionalities.
  • Mass spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for molecular formula validation .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodological Answer :
  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, comparing activity to unmodified coumarin derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. sulfonyl groups) impact bioactivity?

  • Methodological Answer : Comparative SAR studies reveal:
Substituent (Position)Activity TrendMechanism Hypothesis
4-Methoxyphenyl (C-3)Enhanced cytotoxicityIncreased lipophilicity and membrane permeability
Methyl (C-4, C-8)Reduced metabolic degradationSteric hindrance at cytochrome P450 binding sites

Q. How to resolve contradictions in reported IC50_{50} values across studies?

  • Methodological Answer :
  • Standardize assay protocols : Control variables like serum concentration, incubation time, and solvent (DMSO vs. ethanol).
  • Validate purity : Use HPLC (>98% purity) to exclude impurities affecting activity.
  • Cross-laboratory validation : Collaborative studies to reconcile discrepancies (e.g., conflicting data for 3-aryl coumarins in ).

Q. What strategies mitigate regioselectivity challenges during synthesis?

  • Methodological Answer :
  • Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic aromatic substitution.
  • Microwave-assisted synthesis : Reduces side reactions (e.g., acetylation at unintended positions) by accelerating kinetics .

Q. How can computational methods predict metabolic pathways?

  • Methodological Answer :
  • Docking simulations : Use software like AutoDock Vina to model interactions with CYP450 enzymes.
  • ADMET prediction : Tools like SwissADME estimate clearance rates and metabolite formation (e.g., demethylation at C-4) .

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